molecular formula C5H8F3NO B8515488 Oxazolidine, 2-methyl-2-(trifluoromethyl)-

Oxazolidine, 2-methyl-2-(trifluoromethyl)-

Cat. No. B8515488
M. Wt: 155.12 g/mol
InChI Key: JGMHBULHZNOKMR-UHFFFAOYSA-N
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Patent
US09045486B2

Procedure details

To a solution of 2-methyl-2-(trifluoromethyl)oxazolidine (39) (5.58 g, 36.0 mmol, Eq: 1.00) in tetrahydrofuran (30 ml) at 0° C. was added lithium aluminum hydride (2M solution in tetrahydrofuran) (18.0 ml, 36.0 mmol, Eq: 1.00) and the reaction mixture was stirred at room temperature for 1 hr, quenched slowly with 1 ml of cold water, stirred for 20 min. Then 1 ml of 1N NaOH aq. solution was added and the reaction mixture was stirred for 10 m in. 3 ml of water were added and the reaction mixture was stirred for 1 hr. Granular salt was formed. The white solid was filtered off, washed with diethyl ether (100 ml). The mixture was concentrated to obtain a crude product 2-(1,1,1-trifluoropropan-2-ylamino)ethanol (40) (oil, 5.50 g, 35.0 mmol, 97.3% yield) which was used as such in the next step.
Quantity
5.58 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:7]([F:10])([F:9])[F:8])[NH:6][CH2:5][CH2:4][O:3]1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[F:8][C:7]([F:10])([F:9])[CH:2]([NH:6][CH2:5][CH2:4][OH:3])[CH3:1] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
5.58 g
Type
reactant
Smiles
CC1(OCCN1)C(F)(F)F
Name
Quantity
18 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched slowly with 1 ml of cold water
STIRRING
Type
STIRRING
Details
stirred for 20 min
Duration
20 min
ADDITION
Type
ADDITION
Details
Then 1 ml of 1N NaOH aq. solution was added
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 10 m in
ADDITION
Type
ADDITION
Details
3 ml of water were added
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Granular salt was formed
FILTRATION
Type
FILTRATION
Details
The white solid was filtered off
WASH
Type
WASH
Details
washed with diethyl ether (100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
FC(C(C)NCCO)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 35 mmol
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 97.3%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.